

A Comprehensive Guide to Lenalidomide: Mechanisms, Clinical Data, and Signaling Pathways

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Compound of Interest

Compound Name: *Letimide Hydrochloride*

Cat. No.: *B1674776*

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A comparative study between **Letimide Hydrochloride** and Lenalidomide, as originally requested, cannot be provided. Extensive searches of scientific literature and databases have yielded no significant pharmacological or clinical data for **Letimide Hydrochloride**. While basic chemical identifiers for **Letimide Hydrochloride** are available, there is a lack of publicly accessible information regarding its mechanism of action, signaling pathways, and experimental data from preclinical or clinical studies. Therefore, this guide provides a comprehensive overview of Lenalidomide to serve as a valuable resource for researchers, scientists, and drug development professionals.

An In-depth Look at Lenalidomide

Lenalidomide is a potent, orally administered immunomodulatory drug with significant anti-tumor activity.^{[1][2]} It is a second-generation thalidomide analogue with a better safety profile and is widely used in the treatment of various hematological malignancies, most notably multiple myeloma (MM) and myelodysplastic syndromes (MDS).^{[1][3]}

Chemical Properties and Structure

Property	Value
IUPAC Name	3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Molecular Formula	C ₁₃ H ₁₃ N ₃ O ₃
Molecular Weight	259.26 g/mol
CAS Number	191732-72-6

Source: PubChem CID 216326

Mechanism of Action

Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action that includes direct anti-tumor effects, immunomodulation, and inhibition of angiogenesis.[\[4\]](#)[\[5\]](#) The central molecular target of lenalidomide is the protein Cereblon (CRBN), which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[\[6\]](#)

By binding to CRBN, lenalidomide alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[\[6\]](#)[\[7\]](#) The degradation of these transcription factors is a critical event that underlies many of lenalidomide's downstream effects.[\[7\]](#)

Direct Anti-Tumor Effects:

- Induction of Apoptosis and Cell Cycle Arrest: By targeting IKZF1 and IKZF3 for degradation, lenalidomide disrupts signaling pathways essential for the survival and proliferation of malignant cells, leading to cell cycle arrest and apoptosis.[\[4\]](#)[\[8\]](#) This is often associated with the upregulation of p21 and the inhibition of cyclin-dependent kinase 2 (CDK2) activity.[\[9\]](#)
- Downregulation of Pro-survival Factors: The degradation of IKZF1/3 leads to a decrease in the levels of Interferon Regulatory Factor 4 (IRF4), a transcription factor crucial for the survival of multiple myeloma cells.[\[7\]](#)

Immunomodulatory Effects:

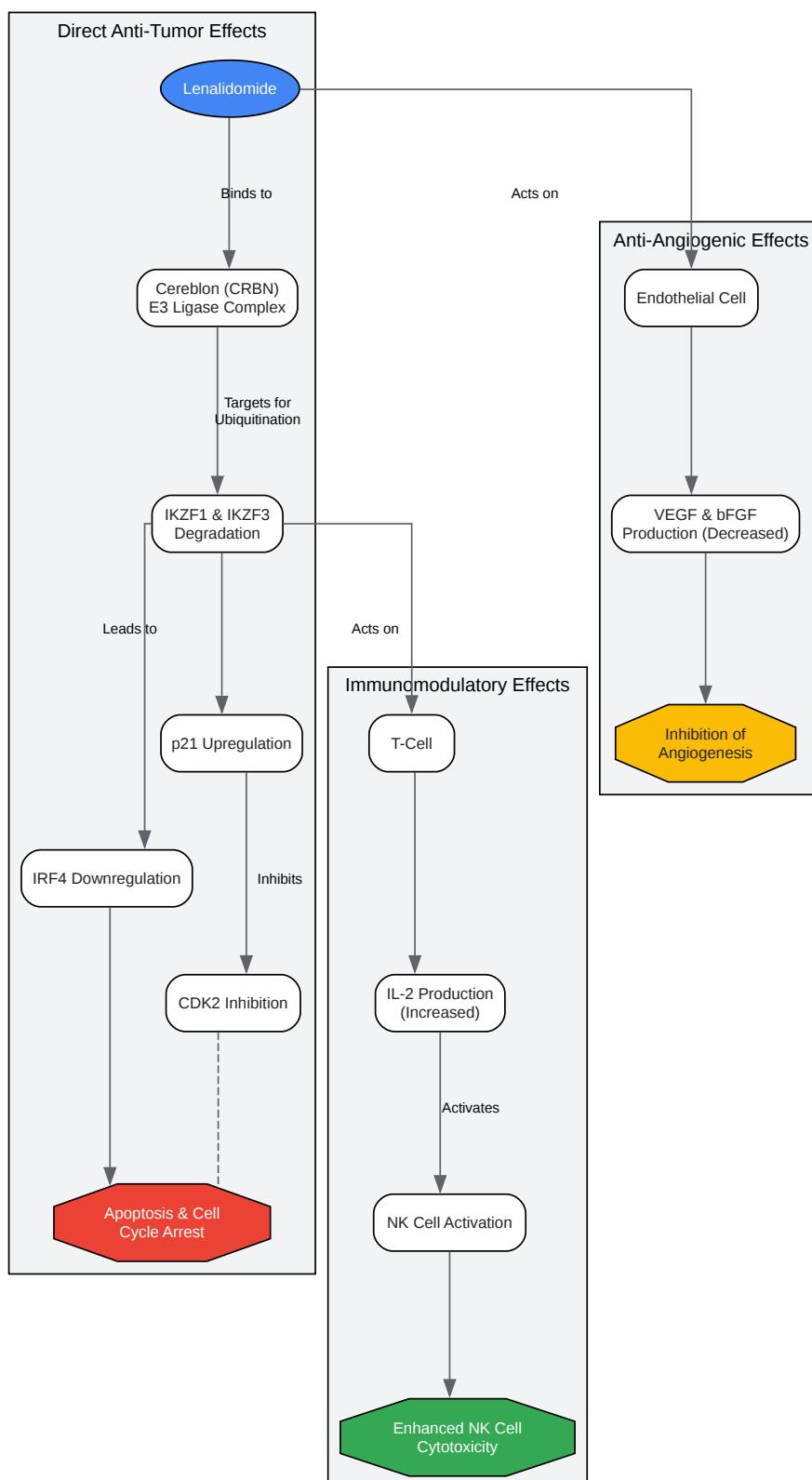
- T-Cell Co-stimulation: Lenalidomide enhances T-cell activation and proliferation, in part by inducing the degradation of IKZF3, which is a transcriptional repressor of the Interleukin-2 (IL-2) gene.[7][9] Increased IL-2 production leads to the activation and proliferation of T-cells and Natural Killer (NK) cells.[9]
- Enhanced NK Cell Cytotoxicity: By stimulating T-cells to produce IL-2, lenalidomide indirectly enhances the cytotoxic activity of NK cells against tumor cells.[9]
- Modulation of Cytokine Production: Lenalidomide inhibits the production of pro-inflammatory cytokines such as TNF- α , IL-1, IL-6, and IL-12, while increasing the secretion of the anti-inflammatory cytokine IL-10.[9]

Anti-Angiogenic Effects:

- Inhibition of Vessel Formation: Lenalidomide has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10][11] It achieves this by inhibiting the migration and tube formation of endothelial cells.[12]
- Downregulation of Pro-angiogenic Factors: The anti-angiogenic effects are mediated, in part, by the downregulation of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[11][13]

Signaling Pathways

The binding of Lenalidomide to Cereblon initiates a cascade of events that modulate several key signaling pathways within cancer cells and the tumor microenvironment.

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Caption: Lenalidomide's multifaceted mechanism of action.

Experimental Data and Clinical Performance

Lenalidomide, in combination with dexamethasone, has demonstrated significant efficacy in patients with both newly diagnosed and relapsed/refractory multiple myeloma.[\[14\]](#)[\[15\]](#)

Key Clinical Trial Data for Lenalidomide in Multiple Myeloma

Trial Identifier	Patient Population	Treatment Arms	Key Outcomes	Reference
MM-009 & MM-010	Relapsed/Refractory MM	1. Lenalidomide + Dexamethasone 2. Placebo + Dexamethasone	<ul style="list-style-type: none"> - Significantly higher overall response rate (ORR) with Len+Dex (60.6% vs 21.9%)- Significantly higher complete response (CR) rate (15.0% vs 2.0%)- Improved time to progression and overall survival (OS) with Len+Dex 	[15][16]
FIRST (MM-020/IFM 07-01)	Newly Diagnosed MM (transplant-ineligible)	1. Continuous Lenalidomide + low-dose Dexamethasone (Rd) 2. Rd for 18 cycles 3. Melphalan + Prednisone + Thalidomide (MPT)	<ul style="list-style-type: none"> - Continuous Rd resulted in significantly longer progression-free survival (PFS) compared to MPT (25.5 vs 21.2 months) 	[14][17]
ADVANCE (NCT04268498)	Newly Diagnosed MM	1. Daratumumab + Carfilzomib + Lenalidomide + Dexamethasone (DKRd) 2. Carfilzomib + Lenalidomide +	<ul style="list-style-type: none"> - Significantly higher MRD negativity rate in the DKRd arm (59% vs 36%) 	[18]

Dexamethasone
(KRd)

Safety and Tolerability

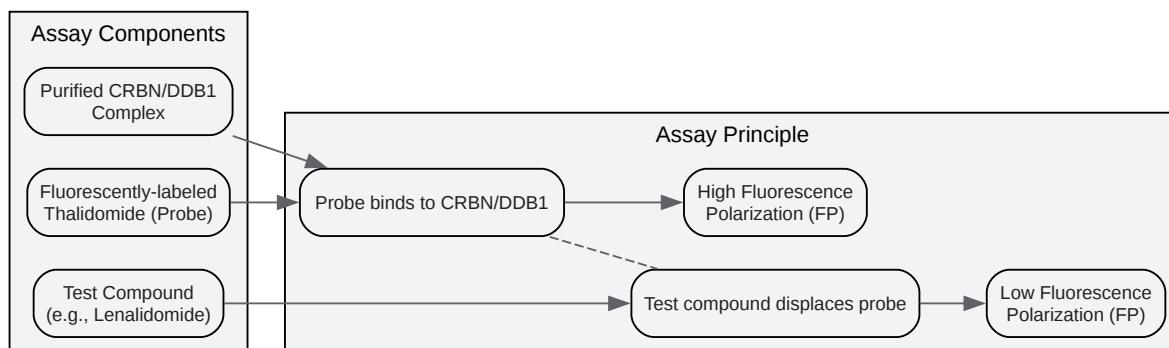
The most common grade 3 or 4 adverse events associated with lenalidomide therapy include neutropenia, thrombocytopenia, and deep vein thrombosis.[16][19] The risk of venous thromboembolism is increased when lenalidomide is combined with dexamethasone, and thromboprophylaxis is recommended.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key assays used to characterize the activity of Lenalidomide.

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of compounds to the Cereblon E3 ligase complex.



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